![molecular formula C21H25N5O B3894632 3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine](/img/structure/B3894632.png)
3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine
Overview
Description
3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a methoxy group and a phenyl ring that is further substituted with a pyrazolyl group and a piperidinyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Substitution on the phenyl ring: The pyrazole derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction.
Formation of the pyridazine ring: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound under basic conditions to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 3-hydroxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine.
Reduction: Formation of 3-methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]dihydropyridazine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.
3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyrazine: Similar structure but with a pyrazine ring instead of pyridazine.
Uniqueness
3-Methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-methoxy-6-[3-[1-(2-piperidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-27-21-9-8-19(22-23-21)17-6-5-7-18(16-17)20-10-13-26(24-20)15-14-25-11-3-2-4-12-25/h5-10,13,16H,2-4,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZTOWAONJMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[(1,1-dioxidotetrahydro-3-thienyl)methyl]amino}carbonyl)-2-methylphenyl]-2-furamide](/img/structure/B3894555.png)
![{4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B3894570.png)
![3-[(5-nitro-2-thienyl)methylene]-9-[2-(1-piperidinyl)ethyl]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3894577.png)
![2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3894592.png)
![(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3894594.png)
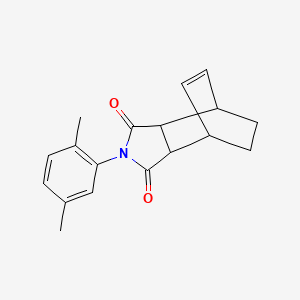
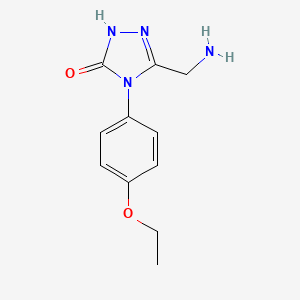
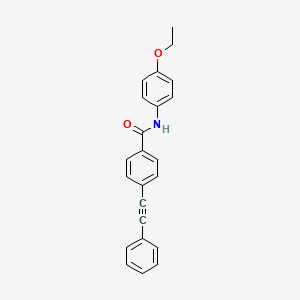
![2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3894616.png)
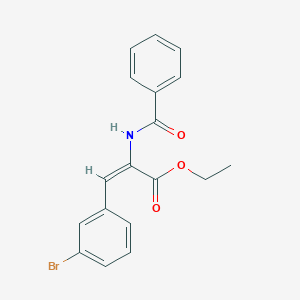
![6-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3894636.png)
![{[4-(4-chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3894645.png)
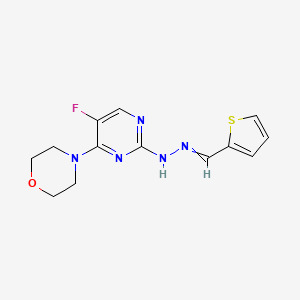
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3894660.png)
